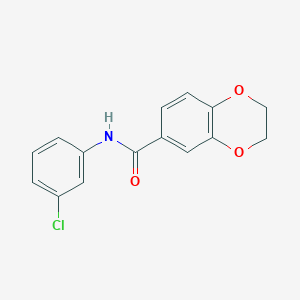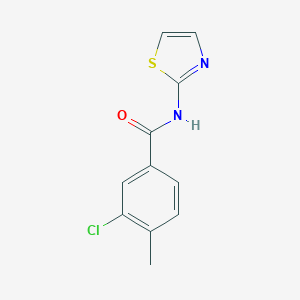![molecular formula C19H14ClN3O2S2 B251750 2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B251750.png)
2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide, also known as TCB-2, is a chemical compound that belongs to the class of tryptamines. It is a synthetic derivative of the naturally occurring compound, serotonin. TCB-2 has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide acts as a partial agonist at the 5-HT2A receptor, which means it activates the receptor but to a lesser extent than the endogenous ligand, serotonin. The activation of the 5-HT2A receptor by this compound leads to the activation of downstream signaling pathways, which ultimately result in various physiological effects.
Biochemical and physiological effects:
The activation of the 5-HT2A receptor by this compound has been shown to have various biochemical and physiological effects. These include changes in neurotransmitter release, alterations in gene expression, and modulation of synaptic plasticity. This compound has also been shown to induce hallucinogenic effects in animal models, which has led to its classification as a psychedelic compound.
実験室実験の利点と制限
2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide has several advantages for use in lab experiments. It has high affinity and selectivity for the 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological processes. However, this compound has limitations as well. It is a synthetic compound that may not accurately reflect the effects of endogenous ligands on the 5-HT2A receptor. Additionally, this compound has been shown to induce hallucinogenic effects, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of the role of the 5-HT2A receptor in various diseases, including schizophrenia, depression, and anxiety disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound on the brain and other organ systems.
合成法
The synthesis of 2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with 3-aminophenylthiourea to form 2-chloro-N-[3-(phenylcarbamothioyl)phenyl]benzamide. This intermediate is then reacted with 2-thiophenecarboxylic acid to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological processes, including mood regulation, perception, and cognition. This compound has been used as a research tool to investigate the role of the 5-HT2A receptor in various diseases, including schizophrenia, depression, and anxiety disorders.
特性
分子式 |
C19H14ClN3O2S2 |
|---|---|
分子量 |
415.9 g/mol |
IUPAC名 |
N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H14ClN3O2S2/c20-15-8-2-1-7-14(15)17(24)21-12-5-3-6-13(11-12)22-19(26)23-18(25)16-9-4-10-27-16/h1-11H,(H,21,24)(H2,22,23,25,26) |
InChIキー |
HRTSJPMAZCFFQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CS3)Cl |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CS3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B251675.png)
![Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251679.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B251685.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251686.png)


![2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251690.png)
![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251692.png)
